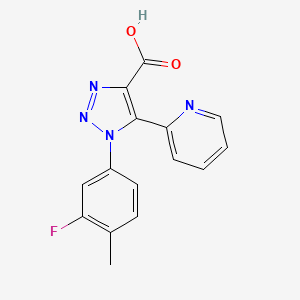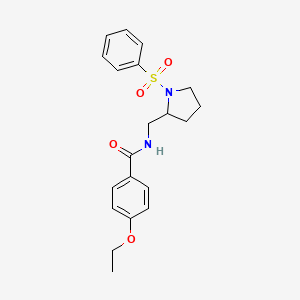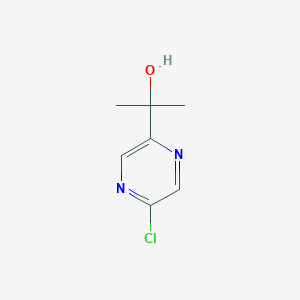
2-(5-Chloropyrazin-2-yl)propan-2-ol
Descripción general
Descripción
2-(5-Chloropyrazin-2-yl)propan-2-ol, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPP is a pyrazine derivative that has been synthesized through various methods and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mecanismo De Acción
2-(5-Chloropyrazin-2-yl)propan-2-ol acts as a positive allosteric modulator of the NMDA receptor, which enhances the activity of the receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This results in an increase in the amount of calcium ions that enter the cell, which can lead to enhanced synaptic plasticity and improved learning and memory.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the enhancement of NMDA receptor activity, the modulation of neurotransmitter release, and the improvement of synaptic plasticity. This compound has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-Chloropyrazin-2-yl)propan-2-ol has several advantages for use in lab experiments, including its high potency and selectivity for the NMDA receptor, as well as its ability to enhance synaptic plasticity. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Direcciones Futuras
There are several future directions for the study of 2-(5-Chloropyrazin-2-yl)propan-2-ol, including the development of more selective and potent compounds that target the NMDA receptor, as well as the investigation of the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases. Additionally, further research is needed to explore the potential adverse effects of this compound and to develop safer dosing protocols for its use in lab experiments.
Aplicaciones Científicas De Investigación
2-(5-Chloropyrazin-2-yl)propan-2-ol has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been found to act as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological processes such as learning and memory. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and schizophrenia.
Propiedades
IUPAC Name |
2-(5-chloropyrazin-2-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-7(2,11)5-3-10-6(8)4-9-5/h3-4,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGQOKCTJKGQIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=C(C=N1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine dihydrochloride](/img/structure/B2691769.png)
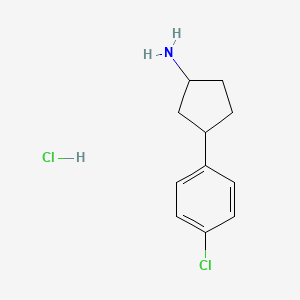
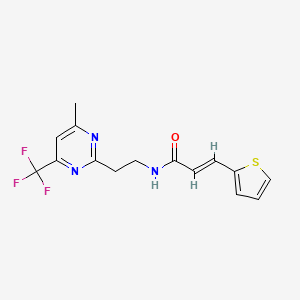
![3',4'-Dihydrospiro[piperidine-4,2'-pyrano[3,2-b]pyridine]-4'-one dihydrochloride](/img/structure/B2691776.png)
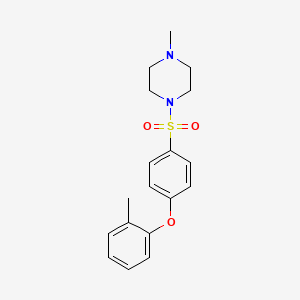


![(2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine;dihydrochloride](/img/structure/B2691782.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2691785.png)
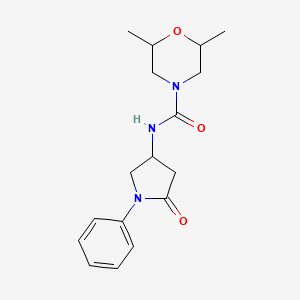
![6-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B2691788.png)
